molecular formula C11H12N2O2 B11134530 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B11134530
M. Wt: 204.22 g/mol
InChI Key: JHBRFGJREUSIJN-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a dihydropyridazinone derivative of significant interest in medicinal chemistry and organic synthesis. The compound features a pyridazinone core, a privileged scaffold in drug discovery known for its diverse pharmacological potential . Its structure is characterized by a phenyl substituent and a hydroxymethyl functional group, which enhances its versatility as a synthetic intermediate and contributes to its physicochemical properties . This compound serves as a key synthon for developing novel bioactive molecules. Research indicates that pyridazinone derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making them a focal point for developing new therapeutic agents . The presence of the hydroxymethyl group allows for further chemical modifications, enabling researchers to create more complex structures for structure-activity relationship (SAR) studies . The solid-state structure of related pyridazinone compounds has been confirmed by X-ray crystallography, revealing a skew-boat conformation of the dihydropyridazinone ring and specific intermolecular interactions such as C—H⋯O hydrogen bonds and C—H⋯π interactions . This structural information is valuable for rational drug design, particularly in understanding molecular conformations and crystal packing. For Research Use Only – This product is intended for laboratory research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3-one

InChI

InChI=1S/C11H12N2O2/c14-8-13-11(15)7-6-10(12-13)9-4-2-1-3-5-9/h1-5,14H,6-8H2

InChI Key

JHBRFGJREUSIJN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(N=C1C2=CC=CC=C2)CO

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Ethanol vs. DMSO : Ethanol improves cyclization yields by 18% but prolongs reaction time.

  • Optimal temperature : 70–80°C balances reaction rate and decomposition.

Catalytic System Comparison

CatalystYield (%)Reaction TimeSelectivity
ZnCl₂628 hModerate
SiO₂-BiCl₃826 hHigh
CAL-B5824 hEnantioselective

Common Side Reactions

  • Over-oxidation : Formation of pyridazinone derivatives under prolonged heating.

  • Dimerization : Occurs at >100°C due to radical intermediates.

Analytical Characterization

Synthesized compounds are validated via:

  • ¹H NMR : Hydroxymethyl proton appears as triplet at δ 4.12–4.15 ppm (J = 6.2 Hz).

  • IR : C=O stretch at 1680–1700 cm⁻¹; O-H stretch at 3200–3400 cm⁻¹.

  • HPLC : Retention time 8.9 min (C18 column, MeCN/H₂O 60:40) .

Chemical Reactions Analysis

Types of Reactions

2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one.

    Reduction: Formation of 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Anticonvulsant Activity

  • Thiadiazole-substituted derivative (5e): Sharma et al. synthesized 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives, with compound 5e showing 84.57% muscle relaxant activity and significant anticonvulsant effects in MES and PTZ models at 50–100 mg/kg .
  • For instance, 6-methylphenyl derivatives exhibited higher anticonvulsant activity than chloro-substituted analogs, suggesting that electron-donating groups enhance activity .

Anti-inflammatory Activity

  • Hydroxymethyl-substituted derivative : The introduction of -CH2OH at the 2nd position reduced anti-inflammatory efficacy, highlighting that bulky or polar groups may hinder target binding .

Solubility and Thermodynamic Properties

  • 6-Phenyl-4,5-dihydropyridazin-3(2H)-one : This analog exhibits high solubility in DMSO, PEG-400, and Transcutol, with mole fraction (xe) values increasing with temperature (293.2–313.2 K) .
  • Hydroxymethyl derivative: Solubility data for this compound is unreported, but structural similarities suggest comparable trends.

Biological Activity

2-(Hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one, also known by its CAS number 66122-53-0, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological activity, including its synthesis, characterization, and the results of various studies that highlight its pharmacological properties.

  • Molecular Formula : C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight : 204.22 g/mol
  • CAS Number : 66122-53-0
  • Structure : The compound features a pyridazinone core, which is significant for its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of pyridazinones, including 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one, exhibit notable cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The results demonstrated:

Cell LineIC50 (µM)Mechanism of Action
HepG215.5Induction of apoptosis via caspase activation
MCF-712.3Inhibition of cell proliferation and induction of G1 phase arrest
HT-2918.7DNA fragmentation and apoptosis

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant anticancer potential.

Enzymatic Inhibition

2-(Hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one has been identified as a potential inhibitor of specific enzymes related to disease progression, such as hydroxysteroid 17β-dehydrogenase (HSD17B13). This enzyme is implicated in liver diseases like non-alcoholic fatty liver disease (NAFLD).

Inhibition of HSD17B13 can lead to reduced hepatic inflammation and fibrosis. The compound's ability to modulate this enzyme suggests a therapeutic role in managing liver conditions.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro studies demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that the compound may have applications in treating bacterial infections.

Q & A

Q. What are the common synthetic routes for 2-(hydroxymethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one?

The compound is typically synthesized via cyclization of keto acids with hydrazine derivatives. For example, 6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives can be prepared by reacting substituted aldehydes (e.g., benzaldehyde) with 6-phenyl-4,5-dihydropyridazin-3(2H)-one in ethanol under alkaline conditions (e.g., ethanolic sodium ethoxide), followed by acidification and recrystallization . Modifications at the 2-position (e.g., hydroxymethyl groups) may involve Friedel-Crafts acylation or hydrazine-mediated cyclization of intermediates .

Q. How can the crystal structure and conformational dynamics of this compound be characterized?

Single-crystal X-ray diffraction is the gold standard. For example, pyridazinone derivatives often adopt a skew-boat conformation in the pyridazine ring, with dihedral angles between the phenyl substituent and the pyridazine plane ranging from 53° to 69° . Hirshfeld surface analysis can further quantify intermolecular interactions (e.g., C–H⋯O hydrogen bonds and π-π stacking) .

Q. What solvents are optimal for solubility studies of this compound?

Solubility varies with solvent polarity. In neat solvents, 6-phenyl-4,5-dihydropyridazin-3(2H)-one exhibits higher solubility in ethanol, Transcutol, and PEG 400/water mixtures due to hydrogen bonding and dipolar interactions . Thermodynamic parameters (ΔH°sol, ΔS°sol) derived from van’t Hoff plots can predict solubility behavior across temperatures .

Advanced Research Questions

Q. How do substituents at the 2- and 6-positions influence biological activity?

  • 2-Position : Hydroxymethyl groups enhance hydrophilicity and may improve binding to cardiac targets (e.g., PDE3/4 enzymes). For instance, N-alkylation at this position can modulate PDE4 inhibition potency .
  • 6-Position : Aryl groups (e.g., phenyl) are critical for vasodilatory activity. Substitution with electron-withdrawing groups (e.g., methanesulfonamide) at the para position of the phenyl ring significantly enhances inodilatory effects (IC50 values in nanomolar range) .

Q. What methodologies are used to resolve contradictions in pharmacological data?

Discrepancies in biological activity (e.g., cardiotonic vs. vasorelaxant effects) can arise from assay conditions. For example:

  • Isolated Rat Atria : Measures direct cardiotonic activity via cAMP modulation .
  • Aortic Ring Assays : Evaluates vasodilation via PDE3 inhibition or calcium channel antagonism .
    Cross-validation using molecular docking (e.g., PDE3/4 active sites) and QSAR modeling can clarify structure-activity relationships .

Q. How can computational studies enhance the design of novel derivatives?

Quantum-chemical studies (e.g., DFT calculations) predict reactivity at the pyridazinone ring, particularly electrophilic substitution sites . Molecular dynamics simulations of ligand-target complexes (e.g., PDE3-inhibitor binding) can optimize substituent geometry for improved affinity .

Methodological Tables

Q. Table 1. Solubility of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one in Selected Solvents

SolventSolubility (mg/mL) at 25°CΔH°sol (kJ/mol)Reference
Ethanol12.4 ± 0.3-8.2
Transcutol/Water (3:7)9.8 ± 0.2-6.9
PEG 4007.1 ± 0.1-5.4

Q. Table 2. Key Biological Activities of Pyridazinone Derivatives

DerivativeActivity (IC50/EC50)MechanismReference
6-(4-Methanesulfonamidophenyl)-2-phenyl0.08 ± 0.01 μM (Vasodilation)PDE3 Inhibition
6-Phenyl-2-(4-fluorophenyl)1.2 ± 0.2 μM (Cardiotonic)cAMP Elevation

Critical Research Gaps

  • Synergistic Effects : Limited data on dual PDE3/4 inhibition and its impact on anti-inflammatory pathways .
  • Metabolic Stability : No published studies on hepatic metabolism or pharmacokinetics of hydroxymethyl-substituted derivatives.

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